![molecular formula C22H47NO4SSi B14222132 16-Sulfanyl-N-[3-(trimethoxysilyl)propyl]hexadecanamide CAS No. 819071-38-0](/img/structure/B14222132.png)
16-Sulfanyl-N-[3-(trimethoxysilyl)propyl]hexadecanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
16-Sulfanyl-N-[3-(trimethoxysilyl)propyl]hexadecanamide is a chemical compound known for its unique structural properties and potential applications in various fields. It is characterized by the presence of a sulfanyl group and a trimethoxysilyl group attached to a hexadecanamide backbone. This compound is of interest due to its potential use in surface modification, catalysis, and as a building block for advanced materials.
Vorbereitungsmethoden
The synthesis of 16-Sulfanyl-N-[3-(trimethoxysilyl)propyl]hexadecanamide typically involves a series of chemical reactions that introduce the sulfanyl and trimethoxysilyl groups onto the hexadecanamide backbone. One common method involves the reaction of hexadecanamide with 3-(trimethoxysilyl)propylamine in the presence of a suitable catalyst. The reaction conditions often include an inert atmosphere, controlled temperature, and specific solvents to ensure the desired product is obtained with high purity .
Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and cost-effectiveness. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
16-Sulfanyl-N-[3-(trimethoxysilyl)propyl]hexadecanamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: The compound can be reduced to modify the functional groups, potentially altering its reactivity and properties.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
16-Sulfanyl-N-[3-(trimethoxysilyl)propyl]hexadecanamide has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of advanced materials, including hybrid organic-inorganic compounds and functionalized surfaces.
Biology: The compound can be employed in the modification of biomolecules and surfaces for enhanced biocompatibility and targeted delivery systems.
Wirkmechanismus
The mechanism by which 16-Sulfanyl-N-[3-(trimethoxysilyl)propyl]hexadecanamide exerts its effects involves the interaction of its functional groups with target molecules or surfaces. The sulfanyl group can form strong bonds with metal ions, enhancing the compound’s ability to act as a catalyst or adsorbent. The trimethoxysilyl group can undergo hydrolysis and condensation reactions, leading to the formation of siloxane bonds that contribute to the compound’s stability and reactivity .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 16-Sulfanyl-N-[3-(trimethoxysilyl)propyl]hexadecanamide include:
3-(Trimethoxysilyl)propylamine: Lacks the sulfanyl group but shares the trimethoxysilyl functionality.
Hexadecanamide: Lacks both the sulfanyl and trimethoxysilyl groups but serves as the backbone for the compound.
(3-Mercaptopropyl)trimethoxysilane: Contains the sulfanyl and trimethoxysilyl groups but with a shorter alkyl chain.
The uniqueness of this compound lies in its combination of functional groups, which provide a balance of reactivity and stability, making it suitable for a wide range of applications .
Eigenschaften
CAS-Nummer |
819071-38-0 |
|---|---|
Molekularformel |
C22H47NO4SSi |
Molekulargewicht |
449.8 g/mol |
IUPAC-Name |
16-sulfanyl-N-(3-trimethoxysilylpropyl)hexadecanamide |
InChI |
InChI=1S/C22H47NO4SSi/c1-25-29(26-2,27-3)21-17-19-23-22(24)18-15-13-11-9-7-5-4-6-8-10-12-14-16-20-28/h28H,4-21H2,1-3H3,(H,23,24) |
InChI-Schlüssel |
MSGNKDOKJMJQFK-UHFFFAOYSA-N |
Kanonische SMILES |
CO[Si](CCCNC(=O)CCCCCCCCCCCCCCCS)(OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-(2,4-Dimethoxyphenyl)-4-oxobutyl]acetamide](/img/structure/B14222058.png)
![3-(hydroxyiminomethyl)-2-[(E)-hydroxyiminomethyl]phenol](/img/structure/B14222062.png)
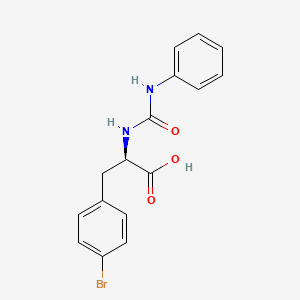
![Benzene, 1-methyl-3-[(1-methylheptyl)oxy]-](/img/structure/B14222074.png)

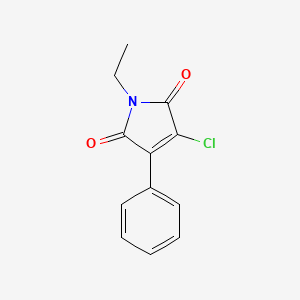
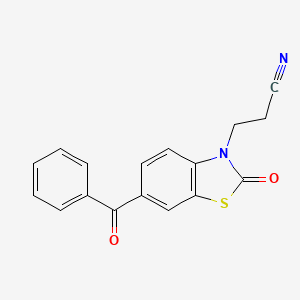
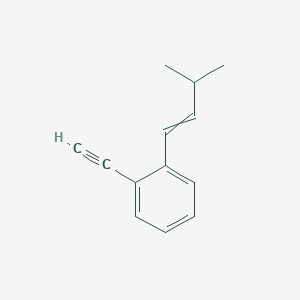
![1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-[2-(trifluoromethyl)phenyl]-](/img/structure/B14222098.png)
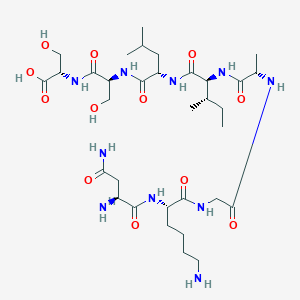

![2-[1-(2-Methoxy-4-methylphenyl)ethylidene]hydrazine-1-carboxamide](/img/structure/B14222115.png)
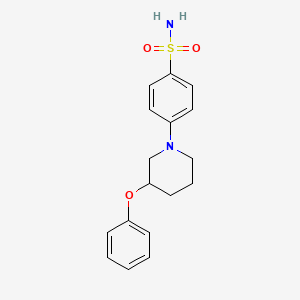
![1-[Phenyl(pyrrolidin-1-yl)methyl]naphthalen-2-ol](/img/structure/B14222130.png)
